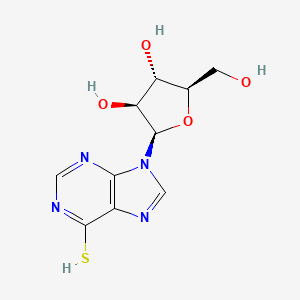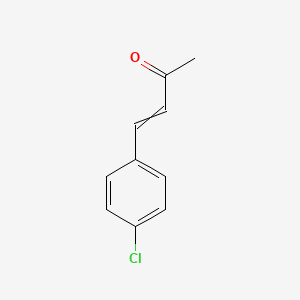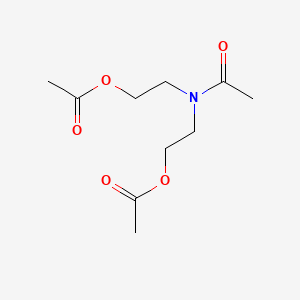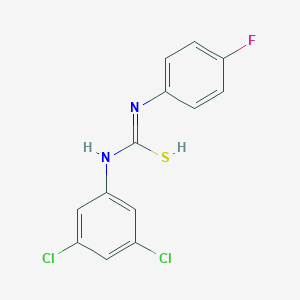
N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyltryptamine . It is a naturally occurring psychedelic compound of the tryptamine family. This compound is found in various plants and animals and has been used traditionally in some South American cultures for its psychoactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyltryptamine typically involves the following steps:
Indole Synthesis: The starting material, indole, is synthesized through the Fischer indole synthesis method.
N-Methylation: The indole is then subjected to N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Dimethylation: The final step involves the dimethylation of the intermediate product using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyltryptamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and amines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N-Dimethyltryptamine: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studies focus on its role in neurotransmission and its effects on the central nervous system.
Medicine: Research explores its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
Industry: It is used in the development of new psychoactive substances and in the study of their pharmacological properties.
Mécanisme D'action
N,N-Dimethyltryptamine: exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered neurotransmission and the characteristic psychedelic effects. The compound also interacts with other receptor systems, including dopamine and adrenergic receptors, contributing to its complex pharmacological profile.
Comparaison Avec Des Composés Similaires
N,N-Dimethyltryptamine: is often compared with other tryptamine derivatives such as:
Psilocybin: Found in certain mushrooms, it is converted to psilocin in the body, which has similar effects to .
Lysergic acid diethylamide: A synthetic compound with a longer duration of action and more potent effects.
Mescaline: Found in certain cacti, it has a similar mechanism of action but different subjective effects.
The uniqueness of N,N-Dimethyltryptamine lies in its rapid onset and short duration of action, making it distinct from other psychedelics.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUMLOCJMCLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

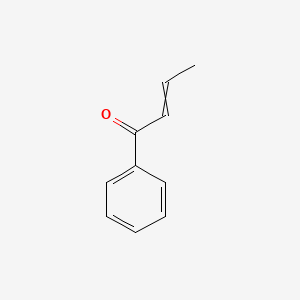
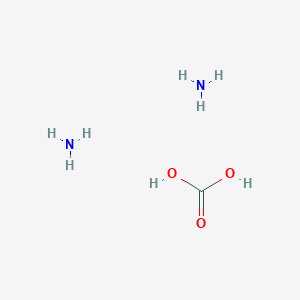
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)
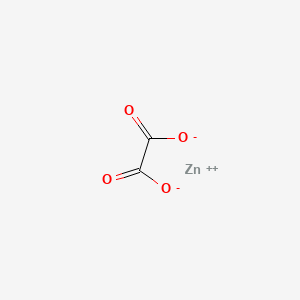
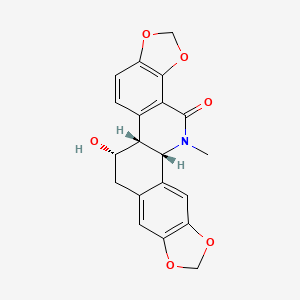
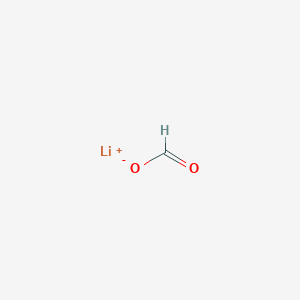
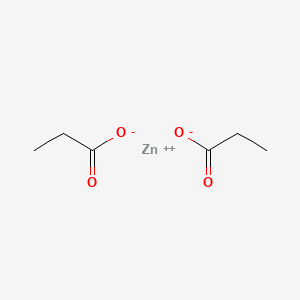
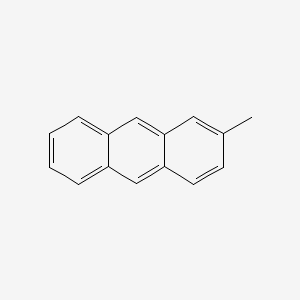
![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)
